3-(Cyclohexen-1-yl)-2-methylpyridine
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-2-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
FZBAYBSHCCQREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexen-1-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent derived from cyclohex-1-en-1-yl bromide, which reacts with 2-methylpyridine in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexen-1-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of 3-(cyclohexyl)-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
The structure of 3-(Cyclohexen-1-yl)-2-methylpyridine features a pyridine ring substituted with a cyclohexene moiety and a methyl group. This configuration contributes to its reactivity and potential interactions in various chemical environments.
Synthetic Chemistry
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, including:
- Alkylation and Acylation Reactions : The compound can undergo alkylation to introduce different functional groups, enhancing its utility in organic synthesis.
- Formation of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds, which are vital in pharmaceuticals.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit biological activity, making them candidates for drug development. Specific applications include:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, targeting various pathogens.
- Neuroprotective Properties : Compounds derived from this structure have been investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand for transition metals. Its ability to coordinate with metal centers enhances the stability and reactivity of metal complexes. Applications include:
- Catalysis : Metal complexes formed with this ligand can serve as catalysts in organic reactions, facilitating processes such as hydrogenation or oxidation.
- Material Science : These complexes are explored for their properties in developing new materials with specific electronic or optical characteristics.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing novel bioactive compounds that exhibited significant antimicrobial properties. The synthetic pathway involved multiple steps utilizing this compound as a key intermediate, showcasing its versatility in medicinal chemistry.
Case Study 2: Coordination Complexes
Research involving the coordination of this compound with palladium demonstrated enhanced catalytic activity in cross-coupling reactions. The resulting complexes were characterized using NMR and X-ray crystallography, confirming their structural integrity and potential applications in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Cyclohexen-1-yl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Estimated based on molecular formula (C₁₂H₁₅N).
*Biological activity inferred from structural analogs.
Key Findings and Implications
Polarity-Activity Relationship : The substitution of polar groups (e.g., 2-methylpyridine) reduces MAO-B inhibition compared to less polar substituents (e.g., fluorobenzyl), underscoring the importance of lipophilicity in enzyme binding .
Synthetic Flexibility : The reactivity of methyl and cyclohexenyl groups allows for diverse derivatization, enabling tailored physicochemical properties for specific applications .
Q & A
Q. What are the common synthetic routes for preparing 3-(Cyclohexen-1-yl)-2-methylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling reactions between cyclohexene derivatives and pyridine precursors. For example, nucleophilic substitution using 3-(chloromethyl)-2-methylpyridine hydrochloride (CAS 58539-77-8) with cyclohexenyl Grignard reagents can yield the target compound . Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis of intermediates. Reaction progress can be monitored via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclohexenyl moiety (δ ~5.5–5.8 ppm for vinyl protons) and pyridine ring protons (δ ~7.0–8.5 ppm) . Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) with authentic standards. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated for C₁₂H₁₅N: 173.12 g/mol). Cross-reference melting points with literature data from the CRC Handbook .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as observed in structurally related piperidine derivatives . Store in airtight containers under nitrogen to prevent oxidation of the cyclohexenyl group. Follow spill protocols in SDSs for similar compounds: neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Side reactions like olefin isomerization or pyridine ring alkylation can occur. Use low-temperature conditions (–78°C) for Grignard reactions to suppress isomerization . Catalytic systems (e.g., Pd/Cu for cross-coupling) improve regioselectivity . Computational modeling (DFT) predicts thermodynamic favorability of intermediates, guiding solvent selection (e.g., DMF for polar transition states) .
Q. How do steric and electronic effects of the cyclohexenyl group influence reactivity in coordination chemistry?
- Methodological Answer : The cyclohexenyl group introduces steric hindrance , reducing ligand binding affinity in metal complexes compared to unsubstituted pyridines. Spectroscopic studies (UV-Vis, EPR) show redshifted absorption bands due to electron-donating effects from the cyclohexenyl substituent . Compare with 2-methylpyridine complexes to isolate steric/electronic contributions .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic ring puckering in the cyclohexenyl group. Use variable-temperature NMR (VT-NMR) to observe coalescence of proton signals, confirming conformational flexibility . 2D NMR (COSY, NOESY) identifies through-space couplings between pyridine and cyclohexenyl protons .
Q. What computational methods are effective for predicting the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., EPI Suite). Molecular dynamics simulations predict hydrolysis rates in aqueous environments, guided by cyclohexenyl ring strain . Validate with experimental HPLC-MS/MS to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
